3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine
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Overview
Description
3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and product purity .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:
Scientific Research Applications
3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the inhibition of specific enzymes and receptors.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells . Additionally, it may interact with other molecular targets involved in inflammation and immune response, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This compound also exhibits anticancer activity but has a different substitution pattern, which may affect its biological activity and specificity.
1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine: This derivative has shown antiproliferative activity against various cancer cell lines and may have different pharmacokinetic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-16-15(9-20-21)17(19-11-18-16)22-8-7-13(10-22)12-3-5-14(23-2)6-4-12/h3-6,9,11,13H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBIZYGRLXZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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